

An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-phenylquinoline scaffold with a hydroxymethyl group at the 7-position. This molecule serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The 2-phenylquinoline core is a recognized pharmacophore, and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive overview of the basic properties of **(2-Phenylquinolin-7-yl)methanol**, including its physicochemical characteristics, predicted spectroscopic data, plausible synthetic routes, and its relevance in targeting critical signaling pathways in drug discovery.

Physicochemical Properties

Quantitative data for **(2-Phenylquinolin-7-yl)methanol** is limited in publicly accessible literature. The following table summarizes the available and predicted physicochemical properties. It is important to note that values for properties such as melting point, boiling point, and solubility are not readily available and await experimental determination.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₃ NO	[1][2]
Molar Mass	235.28 g/mol	[1]
CAS Number	361457-37-6	[1][2]
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in methanol, ethanol, DMSO, and other common organic solvents (Predicted).	N/A
pKa	Not available	N/A

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for **(2-Phenylquinolin-7-yl)methanol** is not widely published. The following data is predicted based on the chemical structure and known spectral characteristics of the 2-phenylquinoline scaffold and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Protons	~9.0 - 7.5	m	10H	Aromatic protons (quinoline and phenyl rings)
~4.8	s	2H	-CH ₂ -OH	
~2.5	br s	1H	-OH	

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)	Assignment
Carbons	~160 - 120	Aromatic carbons
~65	-CH ₂ -OH	

Infrared (IR) Spectroscopy

IR Absorption (Predicted)	Wavenumber (cm ⁻¹)	Functional Group
O-H Stretch	3400 - 3200 (broad)	Alcohol
C-H Stretch (Aromatic)	3100 - 3000	Aromatic C-H
C=C and C=N Stretch	1600 - 1450	Aromatic ring
C-O Stretch	1260 - 1000	Alcohol

Mass Spectrometry (MS)

Mass Spectrometry (Predicted)	m/z	Assignment
Molecular Ion (M ⁺)	235.10	[M] ⁺
Base Peak	Varies with ionization method	Fragment ion

Experimental Protocols

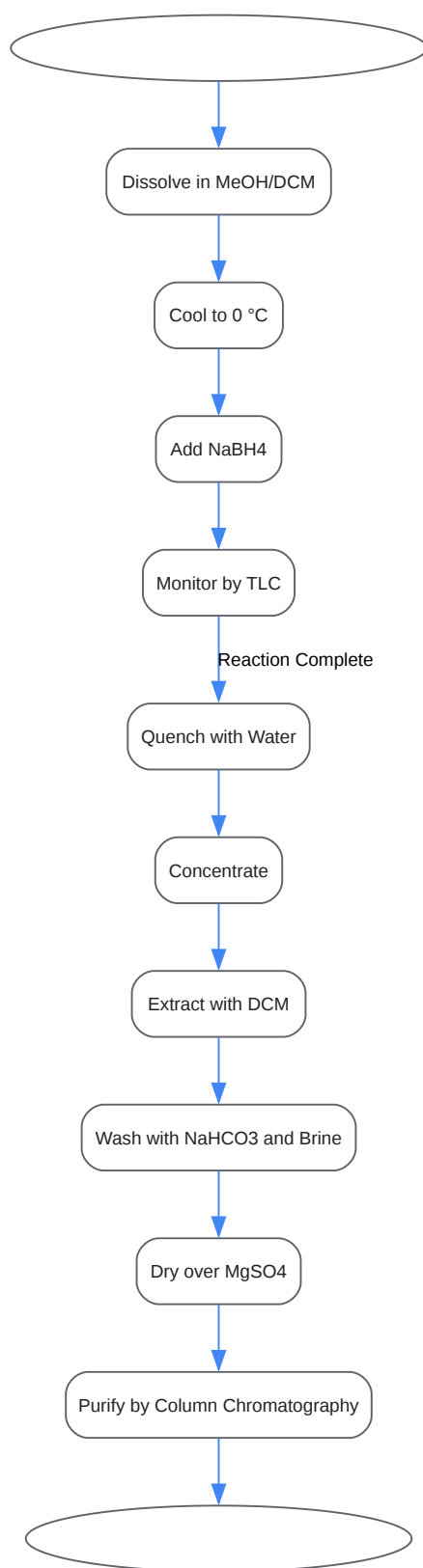
Proposed Synthesis: Reduction of 2-Phenylquinoline-7-carbaldehyde

A plausible and direct synthetic route to **(2-Phenylquinolin-7-yl)methanol** is the reduction of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.

- Materials:
 - 2-Phenylquinoline-7-carbaldehyde
 - Sodium borohydride (NaBH₄)

- Methanol (MeOH)
- Dichloromethane (DCM)
- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography
- Procedure:
 - Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Once the reaction is complete, quench the reaction by the slow addition of deionized water.
 - Remove the organic solvents under reduced pressure.
 - Extract the aqueous residue with dichloromethane (3 x volume).
 - Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **(2-Phenylquinolin-7-yl)methanol**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.

Spectroscopic Characterization

- **Sample Preparation:** Dissolve 5-10 mg of the purified **(2-Phenylquinolin-7-yl)methanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- **¹H NMR Spectroscopy:** Acquire a one-dimensional proton NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). The chemical shifts, integration, and multiplicity of the signals should be analyzed to confirm the presence of aromatic, methylene, and hydroxyl protons.
- **¹³C NMR Spectroscopy:** Acquire a one-dimensional carbon-13 NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
- **Sample Preparation:** For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[3] Alternatively, a KBr pellet can be prepared.
- **Data Acquisition:** Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
- **Analysis:** Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the alcohol and the C=C/C=N stretches for the aromatic rings.^[4]
- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).^[5]
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Analysis:** Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

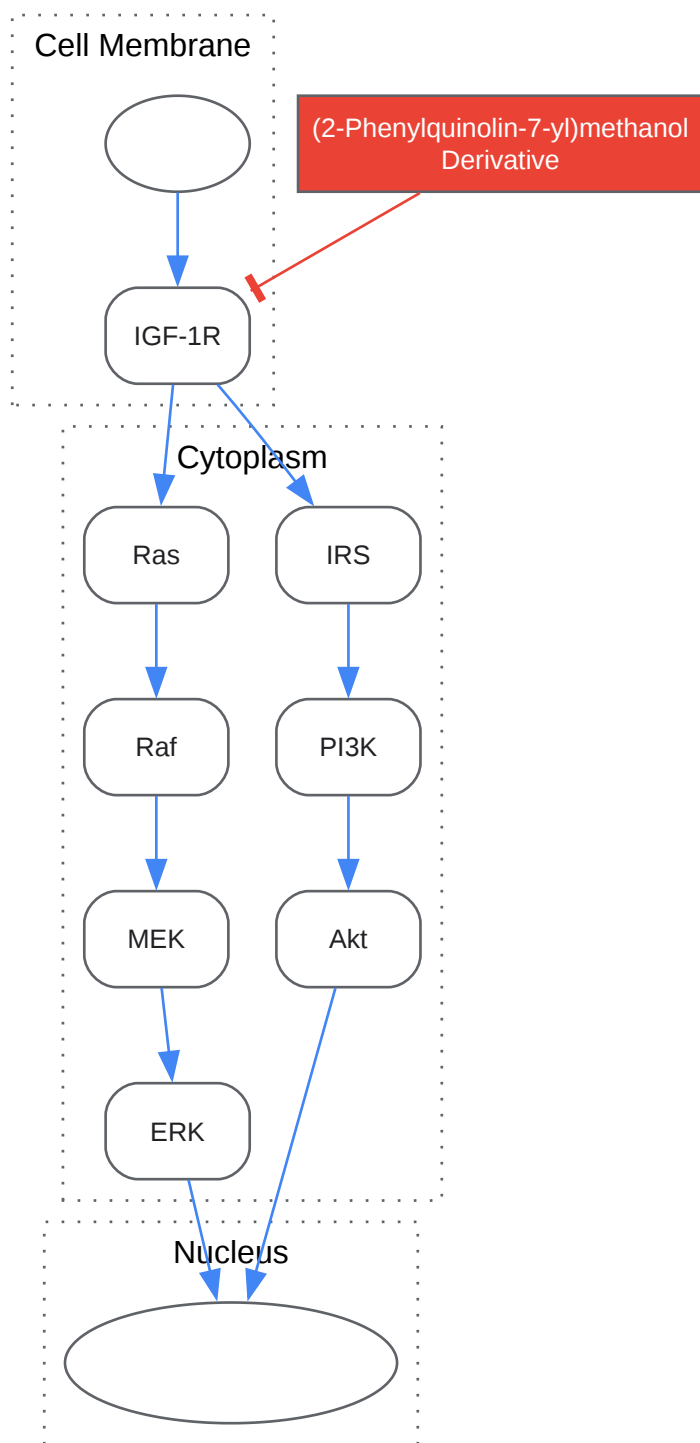
Biological Context: Targeting the IGF-1R Signaling Pathway

The 2-phenylquinoline scaffold is a key component of molecules designed to inhibit various protein kinases involved in cell signaling pathways. Notably, derivatives of **(2-phenylquinolin-7-yl)methanol** have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of many cancers.^{[6][7]}

Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.^{[7][8]}

- **PI3K/Akt Pathway:** This pathway is primarily involved in cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, which phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation.^[9]
- **Ras/MAPK Pathway:** This pathway is mainly associated with cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the regulation of gene expression that drives cell cycle progression.^[8]

Inhibitors based on the 2-phenylquinoline scaffold can block the ATP-binding site of the IGF-1R kinase domain, thereby preventing its activation and the subsequent downstream signaling events. This leads to the inhibition of tumor cell proliferation and can induce apoptosis.



[Click to download full resolution via product page](#)

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by 2-phenylquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com